![molecular formula C19H15ClN2O2 B12588489 5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide CAS No. 648925-78-4](/img/structure/B12588489.png)
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide is an organic compound with a complex structure that includes a chlorinated benzene ring, a hydroxyl group, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Coupling Reaction: The amine is then coupled with 3-(2-pyridinyl)benzyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can introduce various functional groups.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide involves its interaction with specific molecular targets. The hydroxyl and pyridine groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxy-N-(3-pyridinyl)benzamide: Similar structure but lacks the benzyl group.
2-Hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide: Similar structure but lacks the chlorine atom.
5-Chloro-2-hydroxy-N-(2-pyridinyl)benzamide: Similar structure but the pyridine ring is directly attached to the benzamide.
Uniqueness
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide is unique due to the presence of both the chlorine atom and the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Propriétés
Numéro CAS |
648925-78-4 |
|---|---|
Formule moléculaire |
C19H15ClN2O2 |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-7-8-18(23)16(11-15)19(24)22-12-13-4-3-5-14(10-13)17-6-1-2-9-21-17/h1-11,23H,12H2,(H,22,24) |
Clé InChI |
FEDCYSZWHOSSMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)
![1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine](/img/structure/B12588413.png)

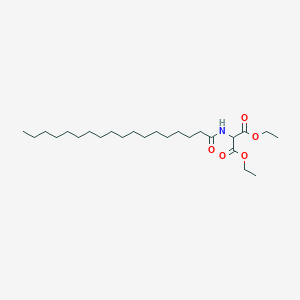
![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
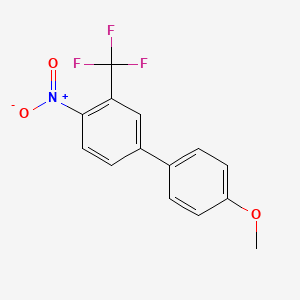
![4,4'-Bipyridinium, 1-[11-(9-acridinyl)undecyl]-1'-butyl-, dibromide](/img/structure/B12588443.png)
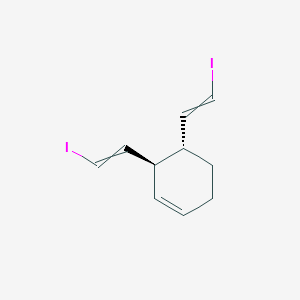
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
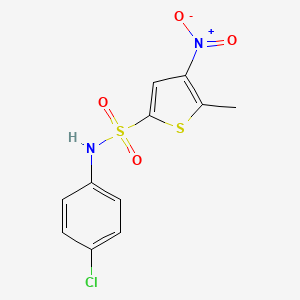
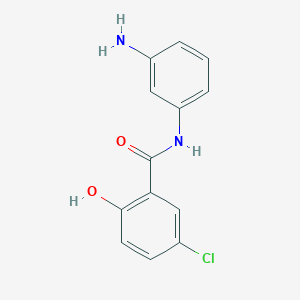
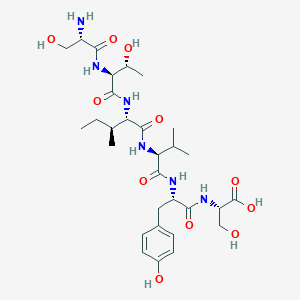
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
